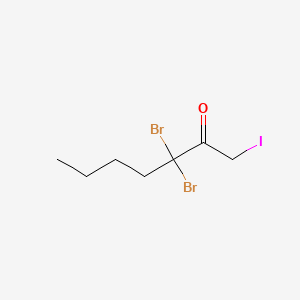
Heptan-2-one, 3,3-dibromo-1-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptan-2-one, 3,3-dibromo-1-iodo- is an organic compound with the molecular formula C7H11Br2IO. This compound is characterized by the presence of bromine and iodine atoms attached to a heptanone backbone. It is a semiochemical compound utilized by certain species in their chemical communication systems .
Méthodes De Préparation
The synthesis of Heptan-2-one, 3,3-dibromo-1-iodo- involves the bromination and iodination of heptan-2-one. The reaction typically requires the use of bromine and iodine reagents under controlled conditions to ensure selective halogenation at the desired positions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Heptan-2-one, 3,3-dibromo-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Heptan-2-one, 3,3-dibromo-1-iodo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in chemical communication among species.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Heptan-2-one, 3,3-dibromo-1-iodo- involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and interaction with biological systems. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Heptan-2-one, 3,3-dibromo-1-iodo- can be compared with other similar compounds such as:
2-Heptanone: A ketone with a similar heptanone backbone but without the halogen substituents.
1,3-Dibromo-2-iodobenzene: A compound with similar halogenation but different structural framework.
The uniqueness of Heptan-2-one, 3,3-dibromo-1-iodo- lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
54899-97-7 |
|---|---|
Formule moléculaire |
C7H11Br2IO |
Poids moléculaire |
397.87 g/mol |
Nom IUPAC |
3,3-dibromo-1-iodoheptan-2-one |
InChI |
InChI=1S/C7H11Br2IO/c1-2-3-4-7(8,9)6(11)5-10/h2-5H2,1H3 |
Clé InChI |
JJBPIIXVRZGUKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)CI)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















